![molecular formula C7H9ClO B14670081 1-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-65-3](/img/structure/B14670081.png)
1-Chlorobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound with a unique structure that includes a chlorine atom and a ketone functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the chlorine atom and the ketone group makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom into the bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the bicyclic structure.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-chlorobicyclo[2.2.1]heptan-2-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chlorobicyclo[2.2.1]heptan-2-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and the types of products formed. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Contains additional methyl groups, leading to different physical and chemical properties.
Bicyclo[2.2.1]heptan-2-ol: The ketone group is reduced to an alcohol, altering its reactivity and applications.
Uniqueness: 1-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a chlorine atom and a ketone group within a strained bicyclic structure. This combination of features makes it highly reactive and versatile for various chemical transformations and applications .
Properties
CAS No. |
51417-65-3 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
1-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4H2 |
InChI Key |
NKJJAPIGFNBSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
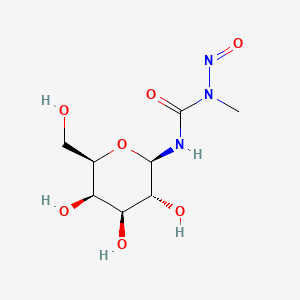
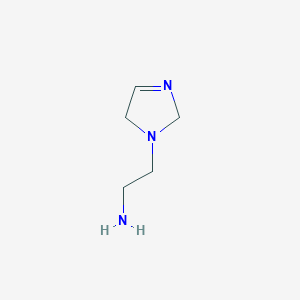
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
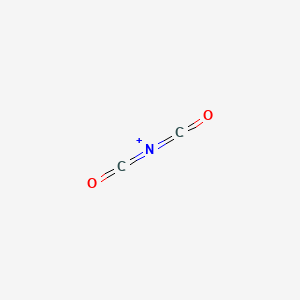
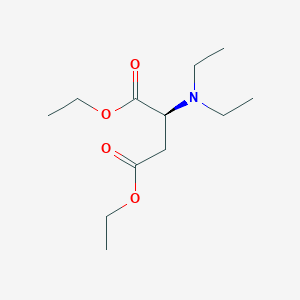
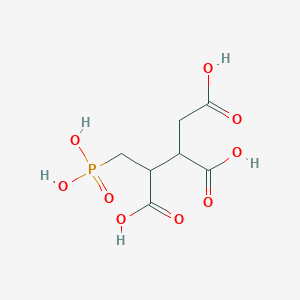
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
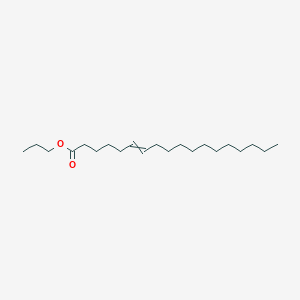
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)

